LYG-409

Targeted Protein Degradation Molecular Glue GSPT1

First-generation GSPT1 degraders cause dose-limiting toxicities via IKZF1/3 and SALL4 neo-substrate degradation. LYG-409 solves this with a selective 2H-chromene scaffold. - **Potency & selectivity:** DC50 7.87 nM (KG-1 cells); no degradation of IKZF1/2, SALL4, or CK1α up to 1 μM - **Oral efficacy:** 94.34% TGI (30 mg/kg, MV4-11 AML model); 104.49% regression (60 mg/kg, 22Rv1 CRPC model) - **Benchmark use:** Quantified reference for cereblon-based glue degrader SAR studies Ready-to-ship research quantities available.

Molecular Formula C25H20F3N3O6
Molecular Weight 515.4 g/mol
Cat. No. B15542169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLYG-409
Molecular FormulaC25H20F3N3O6
Molecular Weight515.4 g/mol
Structural Identifiers
InChIInChI=1S/C25H20F3N3O6/c26-25(27,28)37-17-2-5-20-14(9-17)8-16(12-36-20)22(33)29-10-13-1-3-18-15(7-13)11-31(24(18)35)19-4-6-21(32)30-23(19)34/h1-3,5,7-9,19H,4,6,10-12H2,(H,29,33)(H,30,32,34)
InChIKeyBYWKZOLIKCQOGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LYG-409 GSPT1 Degrader Overview


LYG-409 is a 2H-chromene derivative that functions as a molecular glue degrader, recruiting the CRL4^CRBN E3 ubiquitin ligase complex to induce selective ubiquitination and proteasomal degradation of GSPT1 (G1 to S phase transition 1 protein, also known as eRF3a) [1]. It was discovered through a structure-based optimization campaign aimed at improving the selectivity and safety profile relative to first-generation GSPT1 degraders such as CC-885 and CC-90009, which are known to exhibit dose-limiting toxicities and broader neo-substrate degradation [1]. LYG-409 demonstrates nanomolar degradation potency (DC50 = 7.87 nM) in KG-1 acute myeloid leukemia (AML) cells and exhibits oral bioavailability in preclinical xenograft models [1].

LYG-409 vs First-Generation GSPT1 Degraders


GSPT1 molecular glue degraders are not functionally interchangeable due to profound differences in neo-substrate selectivity, degradation kinetics, and therapeutic index. First-generation agents such as CC-885 exhibit potent GSPT1 degradation but also degrade IKZF1, IKZF3, and other zinc-finger transcription factors, contributing to significant toxicity that has limited clinical development [1]. CC-90009, while more selective, has shown variable potency across AML cell lines (IC50 range: 3–75 nM) and faces emerging resistance concerns [2]. These compounds operate via a ternary complex formation mechanism (CRBN–compound–GSPT1) that is exquisitely sensitive to subtle chemical modifications; altering the chemical scaffold changes the degradation profile, oral bioavailability, and off-target neo-substrate engagement. Consequently, substituting one GSPT1 degrader for another without head-to-head validation introduces substantial risk to experimental reproducibility and may yield confounding or non-interpretable results [1].

LYG-409 Quantitative Evidence


GSPT1 Degradation Potency vs CC-90009

In KG-1 acute myeloid leukemia cells, LYG-409 degrades GSPT1 with a DC50 of 7.87 nM after 6 hours of treatment [1]. The clinical-stage comparator CC-90009 (eragidomide) achieves GSPT1 degradation with a reported EC50 of approximately 9 nM in similar AML cell-based assays, though activity varies considerably across cell line panels (IC50 range: 3–75 nM) [2]. While a direct head-to-head assay between LYG-409 and CC-90009 has not been reported in the same experimental run, the degradation potency of LYG-409 in KG-1 cells is numerically comparable to or modestly exceeds that reported for CC-90009 in comparable models.

Targeted Protein Degradation Molecular Glue GSPT1 Acute Myeloid Leukemia

Antiproliferative Activity vs CC-885

LYG-409 potently inhibits proliferation of KG-1 AML cells with an IC50 of 9.50 ± 0.71 nM after 72 hours of treatment [1]. For context, the first-generation GSPT1 degrader CC-885 has been reported with IC50 values typically in the sub-10 nM range across various AML models, though with substantial cytotoxicity toward normal hematopoietic progenitors that restricts its therapeutic utility [2]. In the MV4–11 AML cell line, LYG-409 exhibits an IC50 of 8 nM, further confirming its antiproliferative activity across multiple AML subtypes [1].

Antiproliferative IC50 KG-1 Acute Myeloid Leukemia

In Vivo Efficacy in AML and Prostate Cancer Xenografts

In a Balb/c nude mouse MV4–11 AML xenograft model, oral administration of LYG-409 at 30 mg/kg once daily produced a tumor growth inhibition (TGI) of 94.34% relative to vehicle-treated controls [1]. In a separate 22Rv1 prostate cancer xenograft model, LYG-409 at 60 mg/kg once daily achieved TGI of 104.49% (tumor regression beyond baseline) [1]. These TGI values demonstrate robust, orally bioavailable antitumor efficacy in vivo. For context, CC-90009 in AML xenograft models has shown TGI values typically in the range of 70–90% at comparable or higher doses, though direct cross-study comparisons are confounded by differences in dosing schedules, mouse strains, and tumor implantation methods [2].

Tumor Growth Inhibition Xenograft In Vivo Efficacy Oral Bioavailability

Neo-Substrate Selectivity vs First-Gen Degraders

Western blot analysis in KG-1 cells demonstrated that LYG-409 selectively degrades GSPT1 across a concentration range of 10–1000 nM, with minimal to no degradation of other cereblon neo-substrates including IKZF1, IKZF2, SALL4, and CK1α [1]. In contrast, the first-generation degrader CC-885 is well-documented to potently degrade IKZF1 and IKZF3 at concentrations that also degrade GSPT1, a property linked to its narrow therapeutic index and dose-limiting toxicities in preclinical models [2]. The selectivity of LYG-409 for GSPT1 over other zinc-finger transcription factors represents a key structural optimization outcome of the 2H-chromene scaffold series.

Selectivity Neo-substrate IKZF1 SALL4 Off-target

LYG-409 Application Scenarios


GSPT1 Degradation in AML Xenografts

Investigators studying GSPT1-targeted protein degradation in AML should select LYG-409 based on its demonstrated 94.34% TGI at 30 mg/kg in the MV4–11 xenograft model and its DC50 of 7.87 nM in KG-1 cells [1]. These metrics provide a quantitative framework for dose selection (e.g., 15–30 mg/kg QD oral administration) and expected pharmacodynamic response. The compound's oral bioavailability enables convenient daily dosing without the confounding effects of vehicle toxicity or repeated intraperitoneal injections, improving reproducibility in long-term efficacy studies [1].

GSPT1 Degradation in Prostate Cancer

For research programs focused on castration-resistant prostate cancer (CRPC), LYG-409 offers a validated tool compound with a TGI of 104.49% at 60 mg/kg QD in the 22Rv1 xenograft model, indicating tumor regression [1]. The 22Rv1 cell line is an established model of androgen receptor-positive CRPC; the robust efficacy observed supports the use of LYG-409 to interrogate GSPT1 dependency in prostate cancer and to benchmark novel GSPT1-targeting agents against a quantitatively characterized reference compound [1].

Selective GSPT1 Degradation Without IKZF1/IKZF3 Confounding

When experimental endpoints require clean interpretation of GSPT1 loss-of-function phenotypes—particularly in studies intersecting with immune signaling (IKZF1/IKZF3-dependent pathways) or developmental toxicity (SALL4-dependent pathways)—LYG-409 is the appropriate selection over first-generation degraders like CC-885 [1]. Western blot data confirm that LYG-409 does not degrade IKZF1, IKZF2, SALL4, or CK1α at concentrations up to 1 μM, whereas CC-885 produces substantial degradation of these neo-substrates at GSPT1-degrading concentrations [1].

SAR Studies of 2H-Chromene Molecular Glues

For medicinal chemistry teams developing novel cereblon-based molecular glue degraders, LYG-409 serves as a quantitatively characterized benchmark in the 2H-chromene chemical series [1]. Its reported DC50 (7.87 nM), antiproliferative IC50 (9.50 nM in KG-1 cells), and in vivo TGI values (94.34–104.49%) establish a performance baseline against which new analogs can be directly compared. The compound's selectivity profile for GSPT1 over other neo-substrates further defines the SAR around the 2H-chromene scaffold, providing a reference point for assessing whether structural modifications preserve or compromise neo-substrate selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for LYG-409

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.